molecular formula C10H16OS2 B14443759 2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one CAS No. 77419-23-9

2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one

Cat. No.: B14443759
CAS No.: 77419-23-9
M. Wt: 216.4 g/mol
InChI Key: PTNSPHXAQVDQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(methylsulfanyl)bicyclo[321]octan-3-one is a bicyclic organic compound characterized by its unique structure, which includes two methylsulfanyl groups attached to a bicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the efficient formation of the bicyclic core with high stereocontrol . The reaction proceeds under mild conditions and can achieve yields ranging from 42% to 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties due to its rigid bicyclic structure.

Mechanism of Action

The mechanism of action of 2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one largely depends on its chemical reactivity. The compound can interact with various molecular targets through its functional groups. For example, the carbonyl group can form hydrogen bonds or act as an electrophile in nucleophilic addition reactions. The methylsulfanyl groups can participate in redox reactions or serve as leaving groups in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

77419-23-9

Molecular Formula

C10H16OS2

Molecular Weight

216.4 g/mol

IUPAC Name

2,2-bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C10H16OS2/c1-12-10(13-2)8-4-3-7(5-8)6-9(10)11/h7-8H,3-6H2,1-2H3

InChI Key

PTNSPHXAQVDQIL-UHFFFAOYSA-N

Canonical SMILES

CSC1(C2CCC(C2)CC1=O)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.